molecular formula C9H12ClNO4S2 B11719675 [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

Cat. No.: B11719675
M. Wt: 297.8 g/mol
InChI Key: CVGMAEBCGFJGSX-UHFFFAOYSA-N
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Description

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride: is a chemical compound with the molecular formula C9H12ClNO4S2 and a molecular weight of 297.78 g/mol. It is known for its utility in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride typically involves the reaction of this compound with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to facilitate the conversion, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then isolated and purified using techniques such as crystallization, filtration, and drying to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: In chemistry, [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly those that target specific enzymes or receptors. Its ability to form stable sulfonamide bonds makes it valuable in drug design and development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of specific enzymes or alter the function of proteins by modifying their structure . The compound’s sulfonyl chloride group is highly reactive, allowing it to form stable sulfonamide bonds with amines, which are common functional groups in biological molecules .

Comparison with Similar Compounds

  • [4-(Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride
  • N,N-Dimethylformamide
  • N,N-Dimethylacetamide

Uniqueness: [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable sulfonamide bonds makes it particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

[4-(dimethylsulfamoyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-8(4-6-9)7-16(10,12)13/h3-6H,7H2,1-2H3

InChI Key

CVGMAEBCGFJGSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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